molecular formula C25H23NO6 B11577275 5-[(naphthalen-1-yloxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

5-[(naphthalen-1-yloxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

Cat. No.: B11577275
M. Wt: 433.5 g/mol
InChI Key: XVLBXFQXKZZQQW-UHFFFAOYSA-N
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Description

5-[(naphthalen-1-yloxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is an organic compound that features a complex structure combining a naphthalene moiety, a furan ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(naphthalen-1-yloxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Naphthalen-1-yloxy Methyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to introduce the methoxy group.

    Synthesis of the Furan-2-carboxamide Core: The furan ring is synthesized through a cyclization reaction, often involving furfural or a similar precursor.

    Coupling Reaction: The final step involves coupling the naphthalen-1-yloxy methyl intermediate with the furan-2-carboxamide core in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(naphthalen-1-yloxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[(naphthalen-1-yloxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(naphthalen-1-yloxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structure, which imparts specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

5-(naphthalen-1-yloxymethyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C25H23NO6/c1-28-22-13-17(14-23(29-2)24(22)30-3)26-25(27)21-12-11-18(32-21)15-31-20-10-6-8-16-7-4-5-9-19(16)20/h4-14H,15H2,1-3H3,(H,26,27)

InChI Key

XVLBXFQXKZZQQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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